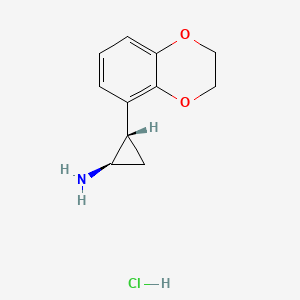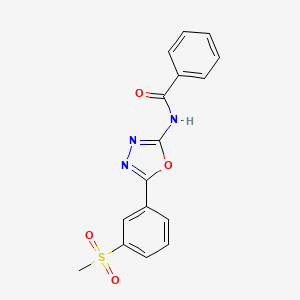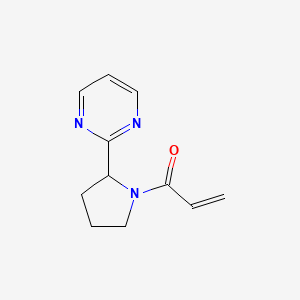
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one, also known as PDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PDP is a pyrrolidine-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is not fully understood. However, studies have shown that 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one can interact with various proteins and enzymes, leading to changes in their activity. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of enzymes such as tyrosine kinase and protein kinase C. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has also been shown to interact with proteins such as tubulin and tau, which are involved in the formation of microtubules.
Biochemical and Physiological Effects:
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one can inhibit the growth of cancer cells and induce apoptosis. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has advantages and limitations for lab experiments. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a relatively stable compound that can be synthesized using different methods. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been shown to have potential applications in various fields, including medicinal chemistry and neuroscience. However, 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has limitations, including its limited solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
There are many future directions for the study of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one. One direction is to further investigate the mechanism of action of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one and its interactions with proteins and enzymes. Another direction is to study the potential applications of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one in drug discovery and development. Additionally, future studies may focus on the optimization of the synthesis method of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one and the development of new derivatives of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one with improved properties.
Conclusion:
In conclusion, 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a pyrrolidine-based compound that has been the subject of scientific research due to its potential applications in various fields. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been synthesized using different methods and has been studied for its potential use as a drug candidate for the treatment of various diseases. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has advantages and limitations for lab experiments, and there are many future directions for the study of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one.
Synthesemethoden
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been synthesized using different methods, including the reaction of pyrrolidine-2-carboxylic acid with pyrimidine-2-carbaldehyde, and the reaction of pyrrolidine-2-carboxylic acid with pyrimidine-2-carboxylic acid. The synthesis of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a multi-step process that involves the use of reagents such as phosphorus oxychloride, triethylamine, and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has also been studied for its role in enzyme inhibition, protein-protein interactions, and receptor binding.
Eigenschaften
IUPAC Name |
1-(2-pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-10(15)14-8-3-5-9(14)11-12-6-4-7-13-11/h2,4,6-7,9H,1,3,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMZJUQJWOTIBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

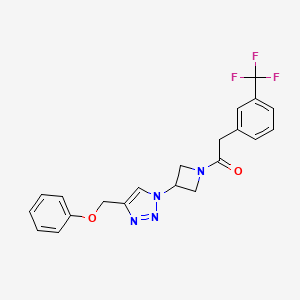
![(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2392507.png)
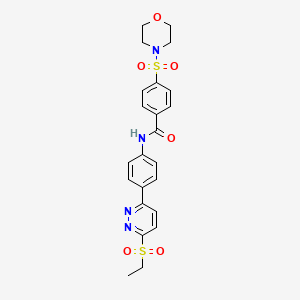
![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)
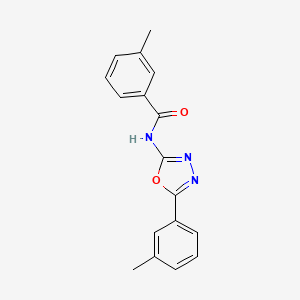
![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)

![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2392518.png)
![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)
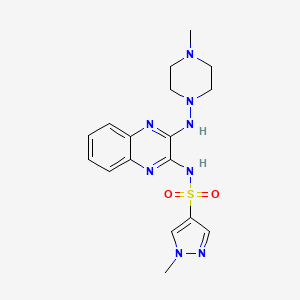
![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)
